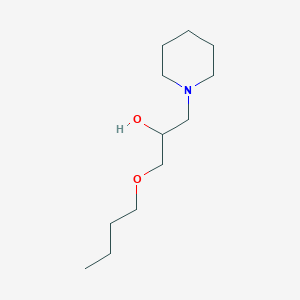![molecular formula C21H18N2O7 B2989553 7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-81-5](/img/structure/B2989553.png)
7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a type of molecule that is related to Traditional Chinese Medicine . It’s also known as 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromone . This molecule is associated with various diseases such as ischemia reperfusion injuries, cardiovascular disease, unspecified chronic inflammatory diseases, coagulative disorders, coronary atherosclerosis, gliomas, heparin-induced thrombocytopenia type II, multiple organ failure, thromboembolic disorders, and thrombosis .
Molecular Structure Analysis
The molecular structure of this compound can be downloaded from the Traditional Chinese Medicine Systems Pharmacology Database . The InChIKey for this molecule is FLCVGMVLNHYJAW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 358.37 . Other pharmacological and molecular properties data include AlogP: 2.80, Hdon: 1, Hacc: 7, OB (%): 51.96, Caco-2: 0.88, BBB: -0.21, DL: 0.41, FASA: 0.17, TPSA: 87.36, RBN: 5, HL: 15.98 .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential as Antibacterial and Antifungal Agents
A novel series of 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, including the specified compound, was synthesized. These compounds were created using N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide and related precursors, characterized by various spectroscopic methods, and screened for antibacterial and antifungal activities using the disc diffusion method. The synthesis leveraged starting materials like 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, demonstrating the compound's potential as a novel class of antibacterial and antifungal agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Antimicrobial and Antioxidant Activities
Other research on related chromen-2-one derivatives, such as the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, has been reported to show antimicrobial and antioxidant activity. This suggests the broader potential of the chromen-2-one framework in producing compounds with significant biological activities, which could include derivatives like the specified compound (Hatzade et al., 2008).
Antibacterial Evaluation of Derivatives
In another study, a series of compounds including 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized and evaluated for their antibacterial activity. This work demonstrates the structural versatility of the chromen-2-one scaffold in generating derivatives with potential antibacterial properties, underlining the compound's relevance in the search for new antimicrobial agents (Velpula et al., 2015).
Synthesis, Antimicrobial Activity, and Molecular Modeling
A series of novel derivatives incorporating the 7-methoxy-3-substituted phenyl-2H-chromen-2-one structure were synthesized and subjected to in vitro antimicrobial activity screening. This research highlights the chemical modification potential of the chromen-2-one core for developing compounds with targeted biological activities. The study also includes molecular modeling to understand the interaction of these compounds with biological targets, suggesting the compound could be of interest for similar investigations (Mandala et al., 2013).
Zukünftige Richtungen
The future directions of research on this compound could involve further investigation into its potential therapeutic applications, given its association with various diseases and its inhibition of several biological targets . More research is needed to fully understand its mechanism of action and to explore its potential uses in medicine .
Wirkmechanismus
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . The compound’s trimethoxyphenyl (TMP) group plays a crucial role in fitting into the binding sites of these proteins .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades oncogenic proteins . The inhibition of TrxR alters the redox homeostasis, leading to oxidative stress .
Pharmacokinetics
They can be absorbed, distributed, metabolized, and excreted effectively, contributing to their potent bioactivity .
Result of Action
The compound’s action results in notable anti-cancer effects, as demonstrated by its ability to inhibit the growth of various cancer cell lines . It also exhibits anti-fungal, anti-bacterial, and antiviral activities . Furthermore, it has shown efficacy against parasites like Leishmania, Malaria, and Trypanosoma .
Eigenschaften
IUPAC Name |
7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-25-13-6-5-11-7-14(21(24)29-15(11)10-13)20-22-19(23-30-20)12-8-16(26-2)18(28-4)17(9-12)27-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGNTPUDWZRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

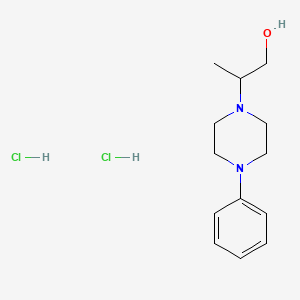
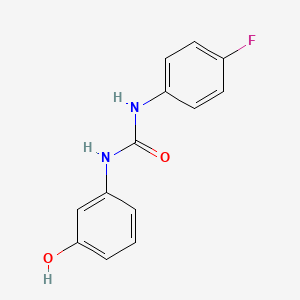
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
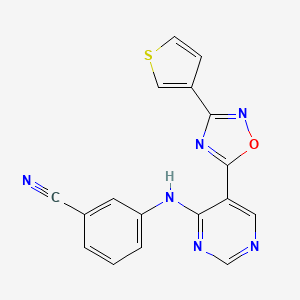
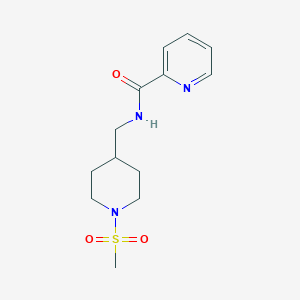
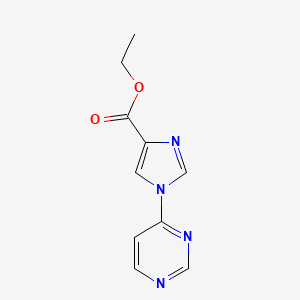
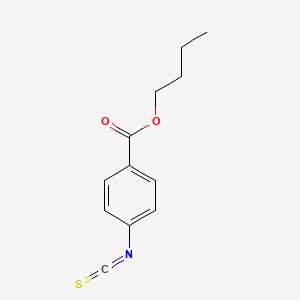
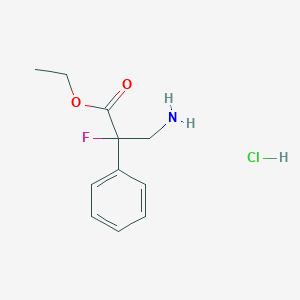
![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)
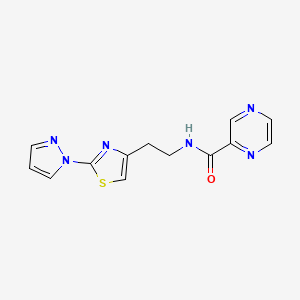
![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)
![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)
